2-(Thiophen-3-yl)isonicotinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

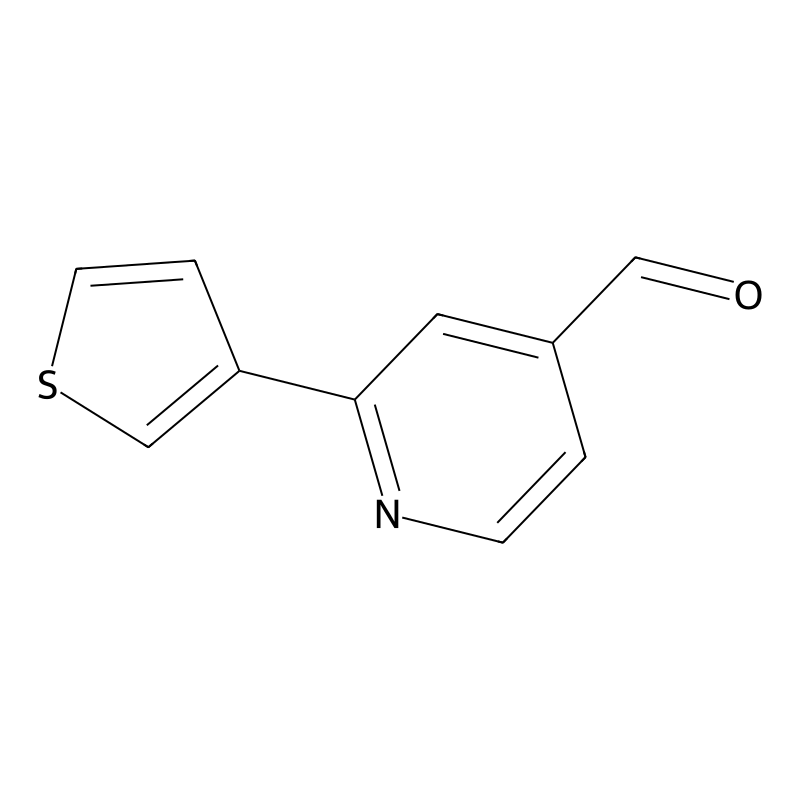

2-(Thiophen-3-yl)isonicotinaldehyde is a chemical compound with the molecular formula C10H7NOS. It features a complex structure that includes a thiophene ring and an isonicotinaldehyde moiety. The compound is characterized by its yellow powder form and has a molecular weight of approximately 189.24 g/mol. Its structure can be represented using the following canonical SMILES notation: C1=CN=C(C=C1C=O)C2=CSC=C2, indicating the presence of both nitrogen and sulfur heteroatoms in its framework.

There is no current information available on the specific mechanism of action of 2-(Thiophen-3-yl)isonicotinaldehyde.

Organic synthesis

2-(Thiophen-3-yl)isonicotinaldehyde possesses a reactive aldehyde group and a thiophene ring, both of which are commonly used building blocks in organic synthesis. Researchers might explore its use in the creation of more complex molecules with desired properties [].

Medicinal chemistry

The pyridine and thiophene rings are present in many biologically active molecules. 2-(Thiophen-3-yl)isonicotinaldehyde could be a starting material for the synthesis of novel drug candidates with potential applications in various therapeutic areas [].

Material science

Heterocyclic compounds containing thiophene and pyridine moieties can exhibit interesting properties such as conductivity or fluorescence. 2-(Thiophen-3-yl)isonicotinaldehyde could be investigated for its potential use in the development of new functional materials [].

- Gewald Reaction: This is a notable reaction involving the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, leading to the formation of aminothiophene derivatives. Such reactions are significant for synthesizing related thiophene compounds.

- Oxidation and Reduction: Similar thiophene derivatives can undergo oxidation or reduction processes, which modify their functional groups and reactivity profiles.

2-(Thiophen-3-yl)isonicotinaldehyde exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity, making it a candidate for pharmaceutical applications against various pathogens.

- Antioxidant Effects: The compound has been evaluated for its antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory and Analgesic Activities: It has also demonstrated potential in reducing inflammation and pain, indicating its usefulness in therapeutic contexts.

The synthesis of 2-(Thiophen-3-yl)isonicotinaldehyde can be achieved through several methods:

- Condensation Reactions: The compound can be synthesized via condensation reactions involving thiophene derivatives and isonicotinaldehyde.

- Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, potentially leading to more efficient synthetic pathways .

- Functional Group Transformations: Various functional group modifications can also yield this compound from simpler precursors.

The applications of 2-(Thiophen-3-yl)isonicotinaldehyde are diverse:

- Pharmaceutical Development: Due to its biological activities, it is being explored for its potential as an antimicrobial and anti-inflammatory agent.

- Material Science: The compound's properties make it suitable for developing conducting polymers, which have applications in electronics and materials science.

- Corrosion Inhibition: Thiophene derivatives are studied for their effectiveness as corrosion inhibitors in metal protection applications.

Research on interaction studies indicates that 2-(Thiophen-3-yl)isonicotinaldehyde interacts with various biological targets. Its mechanism of action often involves binding to specific proteins or enzymes, leading to altered biological pathways. This interaction profile contributes to its pharmacological effects, including anticancer and antimicrobial activities .

Several compounds share structural similarities with 2-(Thiophen-3-yl)isonicotinaldehyde. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Thiophen-3-ylmethyl)hydrazine | Contains a thiophene ring and hydrazine moiety | Potential anticancer activity |

| Thiophene-2-carboxaldehyde | Features a carboxaldehyde group | Used in organic synthesis |

| 2-Thiophenecarboxylic acid | Contains a carboxylic acid group | Exhibits different reactivity patterns |

| 4-Thiophenecarbaldehyde | Another variant with aldehyde functionality | Explored for different biological activities |

The uniqueness of 2-(Thiophen-3-yl)isonicotinaldehyde lies in its specific combination of both thiophene and isonicotinaldehyde functionalities, which confer distinct chemical reactivities and biological activities compared to these similar compounds .

The strategic disconnection of 2-(Thiophen-3-yl)isonicotinaldehyde follows well-established principles of retrosynthetic analysis. The target molecule can be deconstructed through several key disconnection patterns, each offering unique synthetic advantages [1] [2].

The primary retrosynthetic approach involves disconnection of the carbon-carbon bond between the thiophene and pyridine rings, leading to two complementary synthetic strategies. The first strategy employs thiophene-3-boronic acid as the nucleophilic partner with 2-halogenated isonicotinaldehyde derivatives as electrophiles [3] [4]. This disconnection leverages the well-established reactivity patterns of heteroaryl boronic acids in palladium-catalyzed cross-coupling reactions.

An alternative disconnection focuses on the reverse coupling polarity, utilizing isonicotinaldehyde-derived boronic esters or acids with 3-halothiophene derivatives [5] [4]. This approach benefits from the commercial availability of various halogenated thiophene precursors and the synthetic accessibility of pyridine boronic acid derivatives.

The retrosynthetic analysis must consider the electronic properties of both heterocyclic components. Thiophene rings exhibit electron-rich character, making them prone to electrophilic substitution at the 2-position under standard conditions [6] [7]. However, the desired 3-position substitution requires careful consideration of regioselectivity factors. The pyridine ring system, being electron-deficient, presents challenges in traditional cross-coupling methodologies but can be effectively addressed through modern palladium catalysis [8] [9].

Boronic Acid Coupling Procedures

The Suzuki-Miyaura cross-coupling reaction represents the most widely employed methodology for constructing the 2-(thiophen-3-yl)isonicotinaldehyde scaffold [3] [10]. The coupling of thiophene-3-boronic acid with 2-chloroisonicotinaldehyde or related halogenated pyridine derivatives has been extensively optimized under various reaction conditions.

Optimal coupling conditions typically employ palladium(II) complexes such as Pd(dppf)Cl₂ as the catalyst system [4] [11]. The reaction proceeds efficiently in polar aprotic solvents, with 1,4-dioxane or tetrahydrofuran proving most effective. Base selection plays a crucial role, with potassium carbonate or cesium carbonate providing superior results compared to weaker bases [3] [10].

Temperature optimization studies indicate that reactions conducted at 80-100°C provide the best balance between reaction rate and product selectivity [4] [11]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions including protodeboronation and catalyst deactivation.

The use of heteroaryl boronic acids in Suzuki coupling presents unique challenges related to their inherent instability [12] [13]. Thiophene-3-boronic acid exhibits particular sensitivity to aerobic oxidation and hydrolytic decomposition. Therefore, reactions are typically conducted under inert atmosphere conditions with careful exclusion of moisture [13] [14].

Recent advances have demonstrated the successful application of aqueous conditions for heteroaryl Suzuki couplings [3] [15]. The addition of 10-20% water to organic solvent systems can enhance reaction efficiency through improved solubility of inorganic bases and facilitation of transmetalation processes [4] [15].

Alternative Synthetic Routes

Cross-Coupling Reactions

Beyond traditional Suzuki-Miyaura methodology, several alternative cross-coupling strategies have emerged for constructing thiophene-pyridine linkages. The Stille coupling reaction, employing organostannane reagents, offers complementary reactivity patterns particularly useful for electron-deficient pyridine substrates [16] [17].

Thiophene-3-tributyltin derivatives react efficiently with 2-haloisonicotinaldehyde compounds under palladium catalysis [16] [18]. This methodology exhibits superior functional group tolerance compared to boronic acid-based approaches, particularly for substrates containing competing coordination sites.

Negishi coupling procedures utilizing organozinc reagents provide another viable alternative [19] [17]. The preparation of thiophene-3-zinc halides through halogen-metal exchange reactions enables subsequent coupling with pyridine electrophiles under mild conditions. This approach offers enhanced chemoselectivity for molecules containing multiple reactive sites.

Recent developments in nickel-catalyzed cross-coupling reactions have opened new possibilities for heteroaryl bond formation [15] [20]. Nickel catalysts demonstrate unique reactivity profiles compared to palladium systems, often enabling reactions under milder conditions with broader substrate scope. The coupling of thiophene derivatives with pyridine halides using nickel(II) complexes has shown particular promise in green solvent systems [15] [20].

Direct Functionalization Approaches

Direct carbon-hydrogen bond functionalization represents an increasingly important alternative to traditional cross-coupling methodologies [21] [22]. The selective activation of carbon-hydrogen bonds in thiophene rings enables direct arylation with pyridine partners without requiring pre-functionalized coupling partners.

Palladium-catalyzed direct arylation of thiophene-3-carboxaldehyde derivatives with pyridine halides has been successfully demonstrated [21] [23]. The reaction proceeds through electrophilic aromatic substitution mechanisms, with regioselectivity controlled by electronic and steric factors inherent to the thiophene substrate.

Rhodium and ruthenium catalysts have also shown effectiveness in direct carbon-hydrogen functionalization protocols [24] [22]. These systems often exhibit complementary selectivity patterns compared to palladium catalysts, enabling access to alternative substitution patterns on both heterocyclic components.

The development of directing group strategies has significantly enhanced the scope and selectivity of direct functionalization approaches [24] [25]. Temporary or permanent directing groups attached to either the thiophene or pyridine component can guide metal catalysts to specific carbon-hydrogen bonds, enabling highly regioselective transformations.

Optimization Strategies

Comprehensive optimization of synthetic protocols requires systematic evaluation of multiple reaction parameters. Catalyst loading studies have revealed that 2-5 mol% palladium is typically optimal for most cross-coupling applications [10] [11]. Lower catalyst loadings result in incomplete conversion, while higher loadings increase costs without proportional benefits.

Ligand selection profoundly influences both reaction efficiency and selectivity [3] [16]. Bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) provide excellent activity for heteroaryl couplings [4] [11]. Bulky monophosphine ligands like tricyclohexylphosphine can enhance reactivity toward challenging substrates [10] [16].

Solvent optimization encompasses both reaction medium and additive effects [4] [15]. Traditional organic solvents like toluene and dioxane remain widely used, but increasing attention focuses on more sustainable alternatives. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran represent promising green alternatives with comparable performance [26] [15].

Temperature and time optimization requires balancing reaction completion against side reaction formation [4] [11]. Most optimized protocols employ temperatures between 80-110°C with reaction times of 12-24 hours. Microwave heating can significantly reduce reaction times while maintaining high yields [27].

Green Chemistry Approaches

The incorporation of green chemistry principles into thiophene-pyridine synthesis has gained substantial attention in recent years [27] [28]. Solvent selection represents a primary focus area, with water-based systems and bio-derived solvents showing particular promise [15] [26].

Aqueous cross-coupling protocols have demonstrated remarkable success for heteroaryl bond formation [3] [4]. The addition of phase-transfer catalysts or water-miscible co-solvents enables efficient reactions while reducing organic solvent consumption. These systems often exhibit enhanced reactivity compared to traditional organic media [15].

Ionic liquids and deep eutectic solvents provide alternative green media for thiophene synthesis [28] [29]. These solvents offer unique properties including negligible vapor pressure, wide electrochemical windows, and excellent solvating ability for diverse substrates. Their recyclability and low environmental impact make them attractive for industrial applications [28].

Mechanochemical synthesis represents an emerging green alternative that eliminates solvent requirements entirely [30] [31]. Ball milling and grinding techniques can promote carbon-carbon bond formation through mechanical activation. While still in early development for complex heterocyclic synthesis, this approach shows promising preliminary results [30].

Microwave-assisted synthesis offers significant advantages in terms of energy efficiency and reaction acceleration [27] [32]. The selective heating of polar species enables rapid reaction completion with reduced energy consumption compared to conventional heating methods [27].

Scale-up Considerations

The transition from laboratory-scale to industrial production requires careful consideration of multiple scaling factors [33] [34]. Catalyst economics become particularly important at larger scales, driving development of more efficient catalytic systems with lower metal loading requirements [10] [15].

Heat transfer and mixing considerations are critical for large-scale cross-coupling reactions [33] [34]. The exothermic nature of many palladium-catalyzed reactions necessitates careful temperature control to prevent runaway reactions and catalyst decomposition. Adequate mixing ensures homogeneous reaction conditions and prevents formation of localized hot spots [33].

Solvent recovery and recycling systems are essential for economic viability at industrial scales [26] [29]. The development of protocols using recyclable solvents or solvent-free conditions becomes increasingly important for large-scale manufacturing [28] [26].

Work-up and purification procedures must be simplified for large-scale implementation [33] [34]. Traditional chromatographic purification methods are often impractical at industrial scales, requiring development of alternative separation techniques such as crystallization, distillation, or liquid-liquid extraction [33].

Safety considerations become paramount at larger scales, particularly regarding the handling of pyrophoric organometallic reagents and toxic organic solvents [33] [34]. The development of safer synthetic alternatives and improved handling procedures is essential for industrial implementation [27] [28].